Regiochemistry-Driven Access to Distinct FK866 Analog Chemotypes
4-(3-Piperidyl)butanoic acid enables the synthesis of 3-substituted piperidine-containing FK866 analogs, which differ from the parent compound FK866 (synthesized from the 4-piperidyl isomer). FK866 exhibits a Ki of 0.4 nM against NAMPT . While no head-to-head NAMPT inhibition data for 3-substituted analogs are publicly available, the regioisomeric switch alters the spatial presentation of the basic nitrogen and the butyl linker trajectory, which is expected to impact target engagement and selectivity [1].
| Evidence Dimension | Accessible chemotype for NAMPT inhibitor SAR |
|---|---|
| Target Compound Data | 3-Piperidyl regioisomer – enables synthesis of 3-substituted FK866 analog series |
| Comparator Or Baseline | 4-Piperidyl regioisomer – used to synthesize FK866 (Ki = 0.4 nM) |
| Quantified Difference | No direct comparative inhibition data; structural divergence in piperidine attachment point (C3 vs C4) |
| Conditions | NAMPT enzyme inhibition assay (cell-free); FK866 as reference inhibitor |
Why This Matters
Procuring the correct regioisomer is essential for SAR programs aiming to explore novel NAMPT inhibitor chemotypes beyond the FK866 scaffold.
- [1] Zheng Z, et al. Structure-Based Discovery of New Antagonist and Biased Agonist Chemotypes for the Kappa Opioid Receptor. J Med Chem. 2017;60(7):3070-3081. doi:10.1021/acs.jmedchem.7b00109 View Source
